

An In-depth Technical Guide to Arugosins: Chemical Structure, Properties, and Biological Activities

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Compound of Interest

Compound Name: *Arugosin H*

Cat. No.: *B1246923*

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Disclaimer: Information specifically pertaining to "**Arugosin H**" is not readily available in public scientific literature. This guide provides a comprehensive overview of the arugosin class of compounds, with specific data presented for closely related analogs such as Arugosin F and Arugosin D, to serve as a representative guide for researchers, scientists, and drug development professionals.

Introduction to the Arugosin Class

Arugosins are a family of fungal secondary metabolites characterized by a complex polycyclic aromatic core. They have garnered interest in the scientific community due to their diverse biological activities, particularly their potential as antifungal and antibacterial agents. These compounds are typically isolated from various species of fungi, such as those belonging to the *Aspergillus* and *Ascodesmis* genera. The structural diversity within the arugosin family, arising from different substitution patterns and stereochemistry, leads to a range of physicochemical properties and biological functions.

Chemical Structure and Physicochemical Properties

The core chemical scaffold of arugosins consists of a dibenzofuran or a related heterocyclic system. The specific structure of each arugosin analog is determined by the nature and position of its functional groups. While the precise structure of **Arugosin H** remains elusive in

publicly accessible databases, the structures of Arugosin F and Arugosin D provide insight into the general architecture of this compound class.

Table 1: Physicochemical Properties of Representative Arugosins

Property	Arugosin F	Arugosin D
Molecular Formula	C ₁₅ H ₁₂ O ₅ [1]	C ₂₅ H ₂₈ O ₇ [2]
Molecular Weight	272.25 g/mol [1]	440.50 g/mol [2]
Canonical SMILES	<chem>CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC=C3OC2O)O</chem> [1]	<chem>CC1=CC(=C2C3=C1OCC(C3OC4=C(C2=O)C(=C(C=C4)CC(C(=C)C)O)O)C(C)(C)O)O</chem> [2]
InChI Key	JLEOTFZRJGKSAD-UHFFFAOYSA-N [1]	Not Available
Appearance	Not specified	Not specified
Solubility	Not specified	Not specified
Melting Point	Not specified	Not specified

Spectroscopic Data

The structural elucidation of arugosins heavily relies on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about the carbon-hydrogen framework and the overall molecular weight and fragmentation patterns.

Table 2: Representative Spectroscopic Data for Arugosins (Hypothetical Data for **Arugosin H**)

Technique	Data Type	Observed Values (Hypothetical for Arugosin H)
^1H NMR	Chemical Shifts (δ)	Aromatic protons (δ 6.0-8.0 ppm), Alkyl protons (δ 1.0-4.0 ppm), Exchangeable protons (-OH, -NH)
^{13}C NMR	Chemical Shifts (δ)	Carbonyl carbons (δ 180-200 ppm), Aromatic carbons (δ 100-160 ppm), Alkyl carbons (δ 10-60 ppm)
Mass Spectrometry (HR-MS)	m/z	$[\text{M}+\text{H}]^+$, $[\text{M}+\text{Na}]^+$, characteristic fragment ions

Biological Activity and Mechanism of Action

Arugosins have been reported to exhibit a range of biological activities, with antifungal properties being the most prominent. The exact mechanism of action is not fully elucidated for all members of the family but is thought to involve the disruption of fungal cell membrane integrity or the inhibition of key enzymatic pathways.

Antifungal Activity

The antifungal activity of arugosins is a key area of research. While specific data for **Arugosin H** is unavailable, related compounds have shown efficacy against various fungal pathogens. The mechanism is hypothesized to involve the interaction with and disruption of the fungal cell membrane, leading to increased permeability and ultimately cell death.

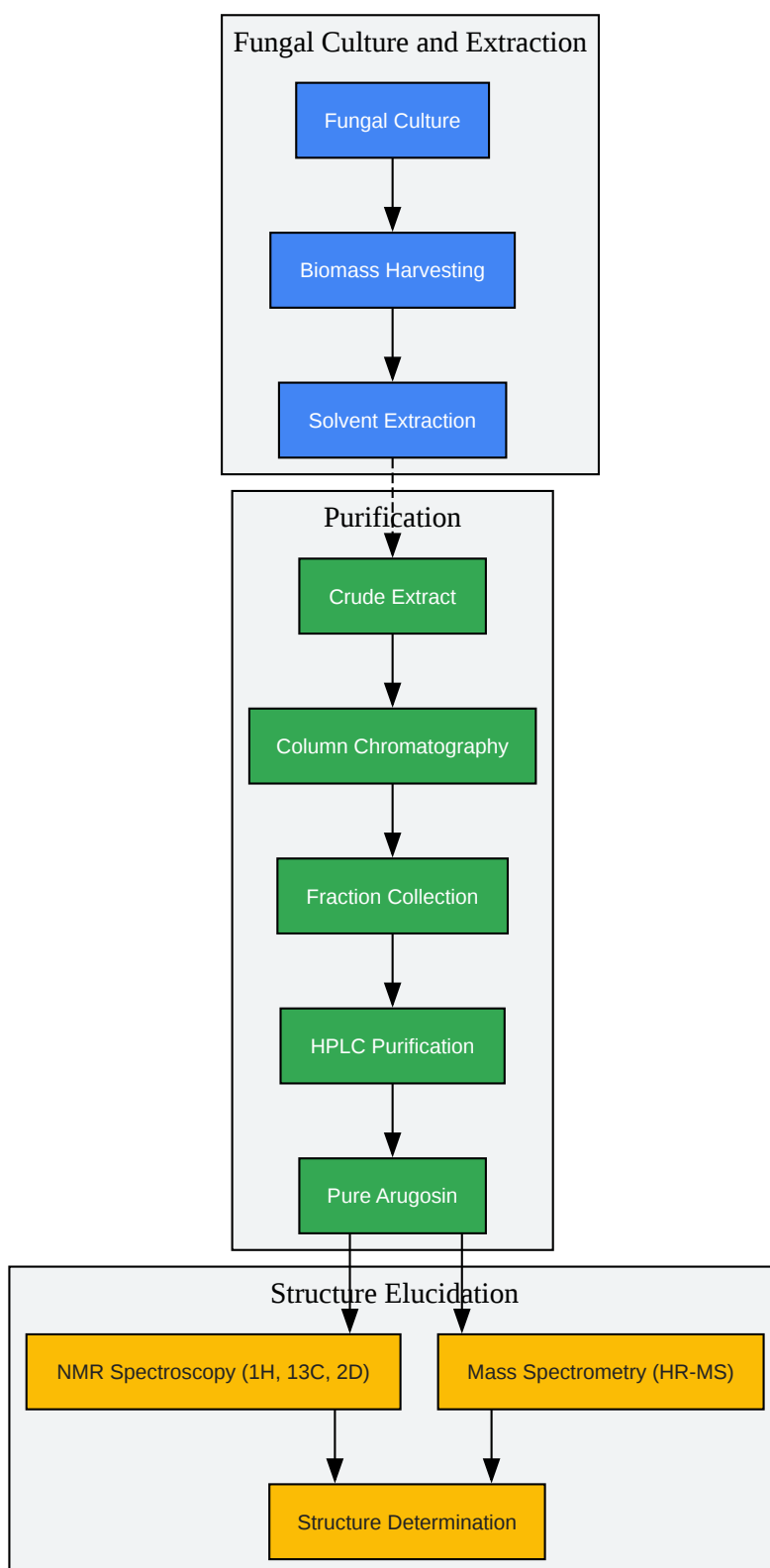


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Caption: Hypothesized mechanism of antifungal action for arugosin compounds.

Experimental Protocols

Detailed experimental protocols for the synthesis or isolation of a specific arugosin are typically found in peer-reviewed scientific literature. The following represents a generalized workflow for the isolation and characterization of a novel arugosin compound from a fungal source.



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Caption: General workflow for the isolation and characterization of arugosins.

General Isolation Protocol

- **Fungal Cultivation:** The source fungus is cultured in a suitable liquid or solid medium under optimal conditions for secondary metabolite production.
- **Extraction:** The fungal biomass and/or culture broth is extracted with an appropriate organic solvent (e.g., ethyl acetate, methanol) to obtain a crude extract.
- **Chromatographic Separation:** The crude extract is subjected to a series of chromatographic techniques, such as column chromatography over silica gel or Sephadex, to separate the components.
- **High-Performance Liquid Chromatography (HPLC):** Fractions containing the compound of interest are further purified by preparative or semi-preparative HPLC to yield the pure arugosin.
- **Structure Elucidation:** The structure of the isolated compound is determined using spectroscopic methods, including NMR and MS.

Conclusion

The arugosins represent a promising class of natural products with significant potential for development as therapeutic agents. While a comprehensive profile of **Arugosin H** is not yet available in the public domain, the study of its known analogs provides a solid foundation for future research. Further investigation into the synthesis, biological activity, and mechanism of action of the entire arugosin family is warranted to unlock their full therapeutic potential. Researchers are encouraged to consult specialized chemical databases and recent scientific literature for the most up-to-date information on this evolving field.

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References

- 1. Arugosin F | C₁₅H₁₂O₅ | CID 10564084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Arugosin d - Mycotoxin Database [mycocentral.eu]
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